molecular formula C15H12N2S B8292411 3-(5-Phenylthiophen-2-yl)pyridin-2-amine

3-(5-Phenylthiophen-2-yl)pyridin-2-amine

Cat. No.: B8292411
M. Wt: 252.3 g/mol
InChI Key: NQUVLBVIRZLIKH-UHFFFAOYSA-N
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Description

3-(5-Phenylthiophen-2-yl)pyridin-2-amine is a chemical compound of significant interest in scientific research, featuring a molecular structure that combines thiophene and pyridine rings. This architecture is frequently explored in the development of advanced materials and pharmaceutical candidates . Compounds with thiophene-pyridine cores are valued in materials science for their electronic properties and potential applications in organic electronics, where they can contribute to charge transport in devices . In pharmaceutical and biochemical research, structurally related molecules demonstrate a broad spectrum of biological activities. Schiff base derivatives incorporating thiophene and other heterocycles have been studied for their notable antimicrobial, antioxidant, and antileishmanial properties . Furthermore, molecular frameworks containing phenylthiophene subunits are investigated as potential chemosensors and for their optoelectronic characteristics, making them valuable in the design of new functional materials . The presence of both hydrogen bond donor (amine) and acceptor (pyridine nitrogen) groups in its structure suggests potential for forming various intermolecular interactions, which can be crucial for its mechanism of action in biological systems or its self-assembly in material applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

IUPAC Name

3-(5-phenylthiophen-2-yl)pyridin-2-amine

InChI

InChI=1S/C15H12N2S/c16-15-12(7-4-10-17-15)14-9-8-13(18-14)11-5-2-1-3-6-11/h1-10H,(H2,16,17)

InChI Key

NQUVLBVIRZLIKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C3=C(N=CC=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The pyridin-2-amine core is a common motif in bioactive compounds. Key structural variations among analogs include:

  • Substituents on the pyridine ring: 3-(5-Phenylthiophen-2-yl)pyridin-2-amine: A 5-phenyl-substituted thiophene at the 3-position of pyridine. TAC5-a (3-((4-aminobenzyl)oxy)pyridin-2-amine): A benzyloxy group with a para-amino substitution at the 3-position . 5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine: A trifluoromethyl group at the 3-position and a pyridinyl group at the 5-position . N-phenyl-5-thiophen-2-yl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine: A fused thiazolo-pyridine system with trifluoromethyl and thiophene substituents .
  • Impact of substituents: Thiophene vs. Trifluoromethyl groups: Electron-withdrawing groups (e.g., in ) improve metabolic stability and modulate electronic properties compared to the phenylthiophene’s electron-donating effects .
Table 1: Structural Comparison of Pyridin-2-amine Derivatives
Compound Name Substituent(s) Heterocycle(s) Molecular Formula
3-(5-Phenylthiophen-2-yl)pyridin-2-amine 5-Phenylthiophen-2-yl Pyridine, Thiophene C₁₅H₁₂N₂S
TAC5-a () (4-Aminobenzyl)oxy Pyridine C₁₂H₁₃N₃O
5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine () Trifluoromethyl, Pyridin-3-yl Pyridine C₁₁H₈F₃N₃
N-phenyl-5-thiophen-2-yl-... () Thiophene, Trifluoromethyl, Thiazole Thiazolo[4,5-b]pyridine C₁₇H₁₀F₃N₃S₂

Physicochemical Properties

  • Molecular weight and logP :

    • The target compound (C₁₅H₁₂N₂S, MW = 252.33 g/mol) is heavier than TAC5-a (MW = 215.25 g/mol) due to the phenylthiophene group, which increases hydrophobicity (predicted logP ~3.5 vs. TAC5-a’s logP ~1.8) .
    • Trifluoromethyl-containing analogs (e.g., C₁₁H₈F₃N₃, MW = 239.20 g/mol) exhibit lower logP (~2.1) due to the polar CF₃ group .
  • Solubility :

    • Thiophene and phenyl groups reduce aqueous solubility compared to oxygen-linked substituents (e.g., TAC5-a).

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(5-Phenylthiophen-2-yl)pyridin-2-amine?

  • Methodological Answer : Synthesis optimization requires attention to:
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are often used for coupling reactions involving pyridine and thiophene moieties. Reaction efficiency depends on catalyst loading and ligand choice .
  • Temperature Control : Maintain 80–120°C for cross-coupling steps to balance reaction rate and side-product formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor progress with TLC (Rf ~0.3 in 1:1 hexane/ethyl acetate) .

Q. How can researchers confirm the structural integrity of 3-(5-Phenylthiophen-2-yl)pyridin-2-amine post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy :
  • ¹H NMR : Look for aromatic proton signals between δ 6.8–8.5 ppm (pyridine and thiophene rings) and NH₂ protons at δ ~5.5 ppm (broad singlet).
  • ¹³C NMR : Confirm pyridine carbons at ~150–160 ppm and thiophene carbons at ~120–130 ppm .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z corresponding to the molecular formula (C₁₅H₁₂N₂S, expected m/z = 260.08) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of 3-(5-Phenylthiophen-2-yl)pyridin-2-amine in catalytic systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model transition states for cross-coupling reactions (e.g., Suzuki-Miyaura) to identify energy barriers and regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. toluene) on reaction kinetics .
  • Software Tools : Gaussian 16 or ORCA for quantum calculations; VMD for visualization .

Q. How do structural modifications (e.g., fluorination) impact the biological activity of this compound?

  • Methodological Answer :
  • Comparative SAR Studies :
  • Introduce electron-withdrawing groups (e.g., -CF₃ at the pyridine 5-position) to enhance metabolic stability and binding affinity to kinase targets .
  • Replace phenyl with heteroaromatic groups (e.g., pyrimidine) to alter solubility and cellular uptake .
  • In Vitro Assays :
  • Use kinase inhibition assays (e.g., ADP-Glo™) to quantify IC₅₀ values.
  • Compare with analogs like 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine (IC₅₀ ~50 nM vs. EGFR) .

Q. How should researchers address contradictions in reported bioactivity data for this compound class?

  • Methodological Answer :
  • Meta-Analysis : Compile data from PubChem and EPA DSSTox to identify outliers .
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) across labs.
  • Structural Validation : Re-characterize disputed compounds via X-ray crystallography to confirm regiochemistry .

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